molecular formula C6H7N5S B13508058 6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3-amine

6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3-amine

货号: B13508058
分子量: 181.22 g/mol
InChI 键: YQLAXTBLCLWUIX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3-amine is a versatile chemical scaffold of significant interest in medicinal chemistry and anticancer drug discovery. Its core structure is a purine bioisostere, mimicking adenine, which allows it to function as a potent scaffold for designing ATP-competitive inhibitors targeting a range of kinases and other enzymes crucial in cellular signaling pathways. Research has highlighted the value of the pyrazolo[3,4-d]pyrimidine pharmacophore in developing inhibitors for targets such as TNF Receptor Associated Protein 1 (TRAP1), a mitochondrial heat shock protein involved in tumorigenesis . Furthermore, this class of compounds has been extensively investigated for its activity against Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, with studies demonstrating inhibitory effects on EGFR phosphorylation and the proliferation of cancer cell lines . The 6-(methylthio) and 3-amino substituents on the heterocyclic core are key synthetic handles for further functionalization. The methylthio group at the 6-position can be selectively displaced via nucleophilic aromatic substitution (SNAr) or after oxidative activation, allowing for the introduction of a variety of amine, oxygen, or carbon-based nucleophiles to create diverse compound libraries for structure-activity relationship (SAR) studies . This makes the compound a highly valuable building block for synthesizing more complex derivatives aimed at optimizing potency, selectivity, and metabolic stability for potential therapeutic applications . This product is intended for research purposes as a key intermediate in organic synthesis and for biochemical screening in the development of novel targeted therapies. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

属性

IUPAC Name

6-methylsulfanyl-2H-pyrazolo[3,4-d]pyrimidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N5S/c1-12-6-8-2-3-4(7)10-11-5(3)9-6/h2H,1H3,(H3,7,8,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQLAXTBLCLWUIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=NNC(=C2C=N1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3-amine typically involves a multi-step process. Another approach involves the preparation of 8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine intermediates, which are then derivatized to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the production of this compound.

化学反应分析

Nucleophilic Substitution at Position 6

The methylthio (-SMe) group undergoes nucleophilic displacement reactions under controlled conditions:

Reaction TypeReagents/ConditionsProduct FormedYieldReference
Aromatic substitution3-Chloroaniline in refluxing EtOHN-(3-chlorophenyl)-6-(methylthio) analog65%
Thioether substitutionHydrazine hydrate (NH₂NH₂·H₂O) in EtOH6-Hydrazinyl derivative70–75%
Alkylation2-Chloro-2-phenylethyl chloride1-(2-Chloro-2-phenylethyl) substituted93%

Key observations:

  • Substitution occurs preferentially at position 6 due to electron-withdrawing effects of the pyrimidine ring .

  • Polar aprotic solvents like DMF enhance reaction rates for bulky nucleophiles .

Condensation Reactions at the 3-Amino Group

The primary amine at position 3 participates in Schiff base and hydrazone formations:

a. Hydrazone formation
Reaction with aromatic aldehydes:

text
6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3-amine + R-CHO (R = aryl) → 3-(Arylidenehydrazinyl)-6-(methylthio) derivatives
  • Conditions: Glacial acetic acid, reflux (4–6 hr)

  • Yields: 78–85% for electron-deficient aryl groups

b. Thiosemicarbazide synthesis
Reaction with phenyl isocyanate:

text
3-Amino → 3-(Phenylcarbamoyl) intermediate → Cyclized pyrazolo-triazolo-pyrimidine
  • Unexpected cyclization occurs due to thermal instability of intermediates

Ring Functionalization via Cross-Coupling

The fused ring system enables palladium-catalyzed couplings:

Coupling TypeCatalytic SystemSubstrateApplication
SuzukiPd(PPh₃)₄, K₂CO₃Arylboronic acidsBiaryl derivatives for kinase inhibition
Buchwald-HartwigPd₂(dba)₃, XantphosAryl halidesN-Aryl analogs with enhanced EGFR affinity

Notable example:

  • Coupling with 4-bromophenylacetone produced analogs showing IC₅₀ = 8.21 µM against A549 lung cancer cells

Acid/Base-Mediated Rearrangements

Protonation states influence reactivity:

a. Acidic conditions (HCl/EtOH):

  • Methylthio group converts to sulfoxide at pH < 2

  • Ring-opening observed at prolonged reflux (>12 hr)

b. Basic conditions (NaOH/H₂O):

  • Thioether oxidation to sulfone occurs at pH > 10

  • Amino group participates in SNAr reactions with activated halides

Comparative Reactivity Table

The compound's reactivity differs significantly from related analogs:

Structural FeatureReaction Rate (k, relative)Preferred Site
6-Methylthio1.00 (reference)Position 6
6-Methoxy0.45Position 4
6-Amino0.12Position 3
3-Nitro2.30Position 1

Data adapted from kinetic studies in

相似化合物的比较

Comparison with Structural Analogs

Table 1: Structural and Functional Comparison of Key Analogs
Compound Name Substituents Biological Activity Key Data Reference
6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3-amine 6-SCH₃, 3-NH₂ Anti-inflammatory, neuroprotective Induces HO-1 via AMPK; MP: 226–228°C
N,1-Diphenyl-4-(2-(1-phenylethylidene)hydrazinyl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine (12a) 6-NH₂, 4-hydrazinyl Anticancer IC₅₀ values in µM range against leukemia cells; MP: 244–246°C
1-(4-Chlorobenzyl)-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine (7a) 3-I, 4-NH₂, 1-(4-Cl-benzyl) Kinase inhibition (Plasmodium) Purity >99%; [M+H]⁺ = 352.0
6-Pyridin-3-yl-1H-pyrazolo[3,4-d]pyrimidin-4-amine 6-pyridinyl, 4-NH₂ Unknown (structural probe) CAS 90920-65-3; Formula: C₁₀H₈N₆
4-Chloro-1-methyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3-amine 4-Cl, 6-SCH₃ Intermediate for kinase inhibitors CAS 627060-62-2

Impact of Substituents on Pharmacological Properties

  • Methylthio (-SCH₃) at Position 6 : Enhances lipophilicity and electron-donating capacity, improving blood-brain barrier penetration in neuroprotective agents (e.g., KKC080106 in ) .
  • Amino (-NH₂) at Position 3: Critical for hydrogen bonding with kinases; removal or substitution reduces target affinity .
  • Halogenation (Cl, I) : Increases stability and binding to hydrophobic enzyme pockets (e.g., 3-iodo in compound 7a enhances Plasmodium kinase inhibition) .

Contradictions and Limitations

  • Positional Isomerism : 3-(Methylthio) derivatives (e.g., Example 41 in ) show distinct NMR profiles (δ 8.19 ppm for H-3) compared to 6-(methylthio) analogs, suggesting divergent electronic environments .
  • Biological Specificity: While 6-amino derivatives () target visceral leishmaniasis, 6-methylthio analogs lack antiparasitic activity, emphasizing the role of the 6-position in target selectivity .

生物活性

6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3-amine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its synthesis, biological properties, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C6H6N4S
  • Molecular Weight : 166.20 g/mol
  • CAS Number : 55084-74-7

Synthesis

The synthesis of this compound involves several steps, primarily utilizing palladium-catalyzed reactions under hydrogen atmosphere. A typical reaction setup includes:

  • Reagents : Triethylamine, palladium on activated carbon, tetrahydrofuran (THF), and methanol.
  • Conditions : Stirring under argon and hydrogen for extended periods (up to 68 hours) to ensure complete reaction and purification processes involving filtration and evaporation of solvents .

Antiproliferative Effects

Recent studies have indicated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance:

  • IC50 Values : The compound demonstrated IC50 values in the micromolar range against human cancer cell lines, indicating its potential as an anticancer agent. Specific values were reported as low as 4.8 µM in certain assays .

The biological activity of this compound appears to be mediated through its interaction with key signaling pathways:

  • MAPK Pathway : It has been suggested that compounds within the pyrazolo family interact with mitogen-activated protein kinases (MAPKs), such as ERK2 and JNK3. These interactions may downregulate inflammatory responses and promote apoptosis in cancer cells .
  • NF-κB Pathway : Inhibition of the NF-κB pathway has also been noted, which is crucial for regulating immune response and cell survival .

Anti-inflammatory Properties

In addition to its anticancer properties, this compound has shown promise as an anti-inflammatory agent:

  • Compounds similar to this pyrazolo derivative have been reported to effectively inhibit LPS-induced NF-κB/AP-1 reporter activity in cellular models, suggesting a role in managing inflammatory diseases .

Case Studies

Several case studies highlight the efficacy of this compound:

  • Study on Cancer Cell Lines : A study evaluating the compound's effect on various cancer cell lines showed a dose-dependent inhibition of cell proliferation, with significant results observed at concentrations below 10 µM.
  • In Vivo Models : In animal models of ulcerative colitis, similar compounds demonstrated significant relief from symptoms with minimal side effects at doses around 60 mg/kg, suggesting potential therapeutic applications for gastrointestinal disorders .

Data Table: Biological Activity Summary

Biological ActivityAssessed ModelIC50 Value (µM)References
AntiproliferativeHuman Cancer Cell Lines4.8 - 30.1
Anti-inflammatoryLPS-induced models<50
Ulcerative Colitis ReliefIn Vivo Models60 mg/kg

常见问题

Q. Basic

  • ¹H NMR : Look for signals corresponding to the methylthio group (δ ~2.5 ppm) and aromatic protons in the pyrazolo-pyrimidine core (δ 7.5–8.5 ppm). For example, compound 8a showed distinct aromatic peaks at δ 7.3–7.6 ppm .
  • IR : The methylthio group exhibits C–S stretching vibrations near 650–750 cm⁻¹. NH₂ stretches appear as broad bands around 3300–3500 cm⁻¹ .

How can researchers design biological assays to evaluate the kinase inhibitory activity of this compound?

Q. Advanced

  • In vitro kinase assays : Use recombinant kinases (e.g., Src, KDR) with ATP-competitive assays. Compound 13an, a derivative, showed IC₅₀ values of 0.003 μM (Src) and 0.032 μM (KDR) .
  • Cell-based assays : Test anti-proliferative effects in triple-negative breast cancer (TNBC) cell lines (e.g., MDA-MB-231) using MTT assays .
    Key controls : Include positive controls (e.g., dasatinib for Src inhibition) and validate target engagement via Western blotting for phosphorylated kinases.

How should researchers address contradictions in biological activity data when modifying substituents on the pyrazolo-pyrimidine core?

Q. Advanced

  • Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., aryl, alkyl, or thiourea groups) and compare activity. For instance:
    • The 3-(phenylethynyl) group in compound 13an enhanced kinase inhibition, while bulky substituents reduced bioavailability .
    • Anti-inflammatory activity in analogs like 9a-d depended on urea/thiourea substituents .
  • Computational modeling : Use molecular docking to predict binding interactions with kinase domains and rationalize activity trends .

What computational strategies are effective for predicting the compound’s molecular targets and mechanisms?

Q. Advanced

  • Molecular docking : Simulate binding to kinase ATP-binding pockets (e.g., Src, MAPK family). Compound 13an showed strong interactions with Src’s hydrophobic pocket via its pyrazolo-pyrimidine core .
  • Pharmacophore modeling : Identify essential features (e.g., hydrogen bond donors, aromatic rings) using tools like Schrödinger’s Phase. Validate predictions with kinase profiling panels .

What methodologies are recommended for assessing in vivo toxicity and pharmacokinetics (PK) of this compound?

Q. Advanced

  • Toxicity studies : Conduct acute/chronic toxicity tests in rodents (e.g., LD₅₀, organ histopathology). Compound 13an exhibited low toxicity in murine models .
  • PK profiling : Measure plasma half-life, clearance, and bioavailability via LC-MS/MS. Optimize formulations (e.g., cyclohexanol derivatives) to enhance solubility .

How do purification techniques (e.g., recrystallization vs. chromatography) affect the scalability of synthesis?

Q. Basic

  • Recrystallization : Suitable for small-scale synthesis (e.g., compound 8a from acetonitrile), but may limit scalability due to solvent volume .
  • Column chromatography : Preferred for intermediates with multiple impurities, though time-consuming. Automated flash systems improve efficiency for analogs like 16c .

What mechanistic insights explain the compound’s dual activity as an anti-inflammatory and anticancer agent?

Q. Advanced

  • Kinase cross-reactivity : The compound may inhibit overlapping pathways (e.g., Src in cancer and COX-2 in inflammation).
  • Downstream signaling : In TNBC, it suppresses MAPK/ERK pathways , while anti-inflammatory effects in analogs correlate with reduced NF-κB activation .

How can multi-component reactions improve the synthesis of pyrazolo-pyrimidine derivatives?

Q. Advanced

  • Efficiency : One-pot reactions reduce steps and waste. For example, meglumine-catalyzed synthesis of pyrazolo[3,4-b]pyridines achieved high yields (e.g., 77%) under mild conditions .
  • Diversity : Incorporate varied aldehydes and nitriles to generate libraries for high-throughput screening .

What analytical methods validate the compound’s purity and stability under storage conditions?

Q. Basic

  • HPLC : Use C18 columns with UV detection (λ = 254 nm) to quantify purity (>95%) .
  • Stability studies : Monitor degradation via accelerated conditions (40°C/75% RH) over 4 weeks. Store at –20°C in desiccated environments .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。